Allyl-(6-chloro-4-iodopyridin-2-yl)-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-chloro-4-iodo-N-prop-2-enylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIN2/c1-2-3-11-8-5-6(10)4-7(9)12-8/h2,4-5H,1,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCLPKMSQTYXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CC(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy for Synthesis
The synthesis of allyl-substituted halogenated pyridine derivatives, such as Allyl-(6-chloro-4-iodopyridin-2-yl)-amine , typically involves:
- Preparation of halogenated pyridine intermediates with selective chlorination and iodination at specific positions.
- Amination of the pyridine core via C–N cross-coupling reactions, often catalyzed by palladium complexes.
- Introduction of the allyl group through nucleophilic or electrophilic allylation, often utilizing allyl halides or allylmetal reagents.
- Functional group manipulations to ensure regioselectivity and high yields.
Halogenation of Pyridine Core
Selective halogenation of pyridine derivatives is crucial. The literature indicates that:
- The iodination at the 4-position can be achieved via electrophilic aromatic substitution using iodine monochloride or iodine in the presence of oxidants.
- The chlorination at the 6-position often employs chlorinating agents such as N-chlorosuccinimide (NCS) under controlled conditions.
Research findings suggest that the order of halogenation significantly affects regioselectivity. For example, iodination is often performed after chlorination to prevent undesired substitution at other positions.
| Step | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Iodination | Iodine, oxidant (e.g., H2O2) | Mild heating, solvent (e.g., acetic acid) | High regioselectivity at 4-position |
| Chlorination | NCS | Room temperature, inert solvent | Selective at 6-position |
Formation of the Amino Derivative
The amino group is introduced via C–N cross-coupling reactions :
- Palladium-catalyzed Buchwald-Hartwig amination is the most common method, utilizing palladium catalysts such as Pd(OAc)2 or Pd(PPh3)4 with suitable ligands.
- Amination reagents include ammonia or primary amines, with bases like cesium carbonate or potassium tert-butoxide.
Research data shows that the yields of such aminations are optimized at elevated temperatures (~80–110°C) with ligands like BINAP or Xantphos, achieving yields exceeding 70%.
| Step | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Amination | Ammonia or primary amines | Pd catalyst, base, elevated temperature | 70–85% yield |
Allylation of the Pyridine Derivative
The allyl group can be introduced via:
- Nucleophilic allylation using allylmagnesium bromide or allylzinc reagents.
- Electrophilic allylation employing allyl halides (e.g., allyl bromide) in the presence of a base or metal catalyst.
Research findings indicate that:
- Grignard reagents such as allylmagnesium bromide provide high regioselectivity and yields (>80%) when reacted with the amino-pyridine intermediates.
- Transition metal catalysis , especially palladium or nickel complexes, enhances the efficiency of allylation, often under mild conditions.
| Step | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Allylation | Allylmagnesium bromide | THF, room temperature to reflux | >80% yield |
| Electrophilic | Allyl bromide, base | DMF or THF, reflux | 70–85% yield |
Final Functionalization and Purification
The final step involves purification via column chromatography or recrystallization, ensuring high purity of the target compound.
Summary of Preparation Methods
| Method | Key Reagents | Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenation | I2, NCS | None | Mild heating, controlled temperature | Regioselectivity | Over-halogenation risk |
| C–N Cross-Coupling | Amine, Pd catalyst | Pd(OAc)2, ligands | Elevated temperature | High yields | Catalyst cost |
| Allylation | AllylMgBr or allyl halides | None or Pd/Ni catalysts | Room temp to reflux | High regioselectivity | Moisture sensitivity |
Research Findings and Data Tables
Recent studies emphasize the importance of catalyst choice and reaction conditions:
- Palladium-catalyzed C–N cross-coupling reactions have been optimized to improve yields and selectivity, with yields often exceeding 70% for amino derivatives.
- Allylating agents such as allylmagnesium bromide are preferred for their high efficiency and regioselectivity, especially when used in inert solvents like tetrahydrofuran (THF).
Chemical Reactions Analysis
Types of Reactions
Allyl-(6-chloro-4-iodopyridin-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the allyl group to a saturated alkyl group.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Dehalogenated products or saturated alkyl derivatives.
Substitution: Azides, thiols, or other substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Allyl-(6-chloro-4-iodopyridin-2-yl)-amine has been investigated for its role as a pharmacological agent targeting various biological pathways. Its structure suggests potential interactions with receptors and enzymes involved in disease processes.
1.1. Inhibition of Tyrosine Kinases
Recent studies have highlighted the importance of tyrosine kinases in mediating inflammatory responses. Compounds similar to this compound have been shown to selectively inhibit tyrosine kinase 2 (TYK2), which plays a critical role in cytokine signaling pathways associated with autoimmune diseases . This inhibition could lead to the development of new therapies for conditions like psoriasis and systemic lupus erythematosus.
1.2. Anticancer Properties
Compounds derived from pyridine structures, including this compound, have been explored for their anticancer properties. They may act by modulating signaling pathways that control cell proliferation and apoptosis, making them candidates for cancer therapeutics .
Chemical Synthesis Applications
This compound can serve as a versatile building block in organic synthesis. Its unique functional groups allow for various modifications and coupling reactions.
2.1. Cross-Coupling Reactions
The compound can participate in cross-coupling reactions, particularly with organometallic reagents, to form complex molecular architectures. This application is vital in synthesizing pharmaceuticals and agrochemicals .
2.2. Synthesis of Biologically Active Molecules
The allyl group provides a reactive site for further transformations, allowing chemists to create derivatives with enhanced biological activity or selectivity against specific targets .
3.1. Study on TYK2 Inhibition
A study demonstrated that compounds similar to this compound showed promising results in inhibiting TYK2 activity, leading to reduced inflammation in in vivo models of psoriasis. This suggests a pathway for developing targeted therapies for inflammatory diseases .
3.2. Antitumor Activity Assessment
In another research project, derivatives of pyridine compounds were tested for their ability to induce apoptosis in cancer cell lines. The findings indicated that modifications on the pyridine ring could significantly enhance anticancer activity, supporting further exploration of this compound as a lead compound .
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Inhibition of TYK2 for anti-inflammatory effects | Development of new therapies |
| Anticancer Properties | Modulation of cancer cell signaling pathways | New anticancer agents |
| Chemical Synthesis | Building block for cross-coupling reactions | Synthesis of complex molecules |
| Biologically Active Molecules | Derivatives with enhanced activity through structural modifications | Targeted drug development |
Mechanism of Action
The mechanism of action of Allyl-(6-chloro-4-iodopyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Structural Analysis
Table 1: Structural Comparison with Analogues
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Allyl-(6-chloro-4-iodopyridin-2-yl)-amine | Pyridine | 6-Cl, 4-I, allylamine at C2 | 294.52 | Halogenated pyridine; planar aromatic ring |
| Allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine | Thiadiazole | Pyridin-2-yl at C5, allylamine at C2 | 219.26 | Bicyclic heteroaromatic system; tautomerism |
| Allyl-(6-chloro-3-iodo-pyridin-2-yl)-amine | Pyridine | 6-Cl, 3-I, allylamine at C2 | 293.94 | Iodine positional isomer; altered reactivity |
| N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine | Pyrimidine | Piperidine at C6, allylamine at C4 | 247.34 | Piperidine introduces steric bulk |
| N-Allyl-4-(4-nitrophenyl)thiazol-2-amine | Thiazole | 4-Nitrophenyl at C4, allylamine at C2 | 261.30 | Electron-withdrawing nitro group |
Key Observations :
- Halogen Position : The iodine position (3 vs. 4) in pyridine isomers significantly impacts electronic effects. The 4-iodo derivative (Compound A) has higher symmetry and crystallinity compared to the 3-iodo isomer, which exists as a yellow oil .
- Heterocyclic Core : Thiadiazole and thiazole derivatives exhibit tautomerism and enhanced π-electron delocalization, unlike pyridine/pyrimidine analogues .
- Functional Groups : The nitro group in thiazole derivatives increases electrophilicity, while the piperidine ring in pyrimidine analogues enhances steric hindrance .
Reactivity and Chemical Behavior
Key Findings :
- Cross-Coupling Potential: Compound A’s iodine at C4 is ideal for Ullmann or Suzuki couplings, while the chlorine at C6 allows nucleophilic aromatic substitution .
- Tautomerism in Thiadiazoles: Solution-phase equilibrium between amino (type a) and imino (type b) forms (ΔG ≈ -35 kJ/mol for type a) enables tunable electronic properties .
- Nitro Group Reactivity : The nitro group in thiazole derivatives facilitates reduction to amines or participation in cycloaddition reactions .
Biological Activity
Allyl-(6-chloro-4-iodopyridin-2-yl)-amine is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its synthesis, biological mechanisms, and research findings, emphasizing its significance as a lead compound for drug development.
Chemical Structure and Synthesis
This compound features an allyl group attached to the nitrogen atom of a pyridine ring, which is further substituted with chlorine and iodine at the 6 and 4 positions, respectively. The synthesis typically involves several key steps:
- Halogenation : Pyridine is halogenated using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl) to introduce chlorine and iodine.
- Allylation : The halogenated pyridine undergoes allylation with allyl bromide in the presence of a base (e.g., potassium carbonate) to form the allyl-substituted product.
- Amination : Finally, amination occurs using an appropriate amine source to yield the desired compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its efficacy against various bacterial strains, suggesting its potential application in developing new antibiotics. The compound's interaction with bacterial enzymes may inhibit their function, leading to cell death.
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. It has demonstrated promising results against several cancer cell lines, including melanoma and non-melanoma epidermoid carcinoma cells. The proposed mechanism involves the induction of oxidative stress within cancer cells, leading to apoptosis through the activation of caspase pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, resulting in various biological effects. For instance, it may inhibit specific kinases involved in cancer cell proliferation or induce apoptosis via oxidative stress pathways.
Research Findings
Case Studies
- Melanoma Cell Study : In a study evaluating the compound's anticancer effects on human melanoma cells (A375), it was found that treatment with this compound resulted in a dose-dependent increase in ROS levels, triggering apoptosis via both intrinsic and extrinsic pathways.
- Bacterial Inhibition Assay : A series of antimicrobial assays demonstrated that this compound effectively inhibited growth in Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for new antibiotic formulations.
Q & A
Q. How can factorial design improve yield optimization for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary factors like catalyst loading (5–10 mol%), solvent (toluene vs. DMF), and reaction time (12–24 h) in a 2 factorial matrix to identify significant interactions .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables to pinpoint optimal conditions .
- Cost-Benefit Analysis : Balance yield improvements against purification complexity (e.g., chromatography vs. recrystallization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
